N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a complex organic compound with a molecular formula of C24H25NO5. This compound is characterized by its unique structure, which includes a furochromenyl group and a dimethoxyphenylethyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the furochromenyl intermediate: This step involves the cyclization of a suitable precursor to form the furochromenyl core.
Introduction of the dimethoxyphenylethyl group: This step involves the alkylation of the furochromenyl intermediate with a dimethoxyphenylethyl halide under basic conditions.
Acetylation: The final step involves the acetylation of the resulting intermediate to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halides, acids, and bases, depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials and as an intermediate in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to specific receptors: This can lead to the activation or inhibition of various signaling pathways.
Inhibiting enzymes: The compound may inhibit specific enzymes, leading to changes in metabolic pathways.
Modulating gene expression: It may affect the expression of specific genes, leading to changes in cellular functions.
Comparison with Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide can be compared with other similar compounds, such as:
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: This compound lacks the furochromenyl group and has different chemical and biological properties.
2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide: This compound lacks the dimethoxyphenylethyl group and has different chemical and biological properties.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C25H25NO6 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide |
InChI |
InChI=1S/C25H25NO6/c1-14-13-31-21-12-22-18(10-17(14)21)15(2)19(25(28)32-22)11-24(27)26-8-7-16-5-6-20(29-3)23(9-16)30-4/h5-6,9-10,12-13H,7-8,11H2,1-4H3,(H,26,27) |
InChI Key |
KDEYRTCQFYWDSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCCC4=CC(=C(C=C4)OC)OC)C |
Origin of Product |
United States |
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